4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid
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Overview
Description
4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid is a chemical compound with the molecular formula C12H10N2O6 and a molecular weight of 278.22 g/mol . It is characterized by the presence of a nitro group and a dioxoisoindoline moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid typically involves the reaction of 4-nitrophthalic anhydride with butanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the dioxoisoindoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 4-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid .
Scientific Research Applications
4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage. The dioxoisoindoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)benzoic acid: Contains a benzoic acid moiety instead of butanoic acid, affecting its solubility and reactivity.
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Shorter carbon chain, leading to different physical and chemical properties.
Uniqueness
The presence of both the nitro group and the dioxoisoindoline moiety in 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid makes it unique in terms of its chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c15-9(16)5-2-6-13-11(17)7-3-1-4-8(14(19)20)10(7)12(13)18/h1,3-4H,2,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBWSNDGYRTQSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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